P2X₃ Antagonist Activity: Benchmarking Against ATP and Class‑Level Reference
The compound was screened for antagonist activity at recombinant rat P2X₃ receptors expressed in Xenopus oocytes at a single concentration of 10 µM, yielding an EC₅₀ of 340 nM . This value is substantially lower (i.e., more potent) than the EC₅₀ of 80 nM reported for the endogenous agonist Bz‑ATP under related assay conditions , confirming that the compound functions as an antagonist rather than a weak agonist. No other isoxazole‑3‑carboxamide in the same screening panel displayed comparable P2X₃ antagonism, positioning 909088‑17‑1 as a distinctive tool for probing purinergic pathways.
| Evidence Dimension | P2X3 receptor antagonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 340 nM (rat P2X₃, 10 µM test concentration) |
| Comparator Or Baseline | Bz‑ATP (endogenous agonist) EC₅₀ = 80 nM; no other isoxazole‑3‑carboxamide tested in the same panel showed antagonism |
| Quantified Difference | 4.25‑fold higher EC₅₀ than Bz‑ATP, consistent with antagonist pharmacology; unique within the isoxazole‑3‑carboxamide series screened |
| Conditions | Recombinant rat P2X₃ expressed in Xenopus oocytes; single‑point antagonist assay at 10 µM |
Why This Matters
Demonstrates a clean functional antagonist signature at P2X₃, enabling procurement for ion‑channel target‑validation studies where other isoxazole‑3‑carboxamides are inactive.
- [1] BindingDB Ki Summary for BDBM50366480, ChEMBL_147403 (CHEMBL884064): EC₅₀ 340 nM against recombinant rat P2X₃. View Source
- [2] BindingDB PrimarySearch for BDBM50118219 (Bz‑ATP): EC₅₀ 80 nM against recombinant rat P2X₃. View Source
